molecular formula C14H14Cl2N2O4S2 B2573784 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-34-8

3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2573784
CAS No.: 1798680-34-8
M. Wt: 409.3
InChI Key: BYCUPWBLAJGCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a pyrrolidin-3-yl group sulfonylated at the 1-position with a 2,4-dichloro-5-methylphenyl moiety. This structural framework is designed to enhance target selectivity and pharmacokinetic properties. TZDs are known for their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects, often mediated through interactions with kinases, peroxisome proliferator-activated receptors (PPAR-γ), or enzymes like aldose reductase .

Properties

IUPAC Name

3-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-8-4-12(11(16)5-10(8)15)24(21,22)17-3-2-9(6-17)18-13(19)7-23-14(18)20/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUPWBLAJGCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a sulfonyl-pyrrolidine moiety and a dichlorophenyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.

Molecular Formula

  • Molecular Weight : 387.3 g/mol
  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S

The biological activity of thiazolidinediones often involves modulation of various biochemical pathways. The sulfonyl group in this compound can interact with enzyme active sites, potentially leading to inhibition of specific enzymes involved in metabolic processes. Additionally, the thiazolidine core may influence cellular signaling pathways.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. Studies have shown that derivatives can enhance glucose uptake in muscle and adipose tissues.

CompoundActivityReference
This compoundInhibits glucose production

Anticancer Properties

Research indicates that thiazolidinedione derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant antitumor activity against glioblastoma cells.

CompoundCancer TypeIC50 (µM)Reference
This compoundGlioblastoma12.5

Anti-inflammatory Effects

Thiazolidinediones have been studied for their ability to reduce inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.

CompoundInflammatory MarkerEffectReference
This compoundTNF-alphaDecreased secretion

Case Studies

  • Case Study on Antidiabetic Activity :
    In a controlled study involving diabetic rats treated with the compound, significant reductions in blood glucose levels were observed compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for managing diabetes.
  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxicity of various thiazolidinedione derivatives against cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

Scientific Research Applications

Structural Overview

The compound is characterized by its thiazolidine core linked to a pyrrolidine moiety that carries a sulfonyl group derived from 2,4-dichloro-5-methylphenyl. The molecular formula is C16H22Cl2N2O3SC_{16}H_{22}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 409.3 g/mol.

1. Antiviral Applications

Research has indicated that compounds similar to 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibit promising antiviral properties. For instance, studies on N-Heterocycles have shown that specific substitutions can significantly enhance reverse transcriptase inhibitory activity, making them effective against various viral targets . The compound's structural features may contribute to its ability to inhibit viral replication.

2. Anticancer Potential

The compound's potential as an anticancer agent is underscored by its structural similarity to known anticancer drugs. In vitro studies have demonstrated that thiazolidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain analogs have shown high potency against specific cancer types with low cytotoxicity towards normal cells . The unique combination of functional groups in this compound may enhance its efficacy in targeting cancer cells.

3. Antibacterial Properties

Compounds containing pyrimidine and sulfonamide moieties, like the one , have been reported to possess antibacterial activities. The synthesis of related compounds has demonstrated effectiveness against various bacterial strains, suggesting that derivatives of this compound could be explored for their antibacterial properties.

Data Table: Summary of Biological Activities

Activity Type Mechanism/Target Efficacy Reference
AntiviralReverse transcriptase inhibitionEC50 values ranging from 0.20 μM to 0.35 μM
AnticancerCytotoxicity against cancer cell linesHigh potency with low cytotoxicity
AntibacterialInhibition of bacterial growthVaries by strain tested

Case Studies

Case Study 1: Antiviral Activity

In a study focusing on thiazolidine derivatives, compounds were tested for their ability to inhibit viral replication in MT-4 cells. One derivative exhibited an EC50 value significantly lower than existing antiviral agents, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Research

A separate investigation into the anticancer properties of thiazolidine derivatives revealed that specific modifications enhanced their cytotoxic effects against breast cancer cell lines. The study concluded that these derivatives could serve as templates for new anticancer drugs .

Case Study 3: Antibacterial Efficacy

Research assessing the antibacterial properties of pyrimidine-sulfonamide compounds found that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structure of this compound.

Comparison with Similar Compounds

Anticancer Activity and Kinase Inhibition

  • Target Compound: The sulfonylpyrrolidine group may confer selectivity for kinases or signaling pathways such as Raf/MEK/ERK or PI3K/Akt, similar to (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 127), which inhibits ERK1/2 and shows melanoma cell selectivity .
  • Analogues: YPC-21440 and YPC-21813 (imidazo[1,2-b]pyridazine-TZD hybrids) demonstrate potent Pan-Pim kinase inhibition, with piperazine substituents influencing solubility and potency .

Table 1: Anticancer TZD Derivatives

Compound Target Pathway/Enzyme Key Substituents Selectivity Notes
Target Compound Raf/MEK/ERK? 2,4-Dichloro-5-methylphenyl-sulfonyl Hypothesized kinase selectivity
Compound 127 ERK1/2 4-Ethoxybenzylidene, 2-aminoethyl Melanoma cell-specific
YPC-21440 Pan-Pim kinases Imidazo[1,2-b]pyridazine, methylpiperazine Enhanced solubility via MsOH salt
TM17 Undisclosed 5-Bromo-2-methoxybenzylidene, nitrobenzyl Improved logP for membrane penetration

Anti-inflammatory and Antioxidant Activity

  • Target Compound : The sulfonyl group may enhance stability and reduce metabolic degradation compared to Mannich base derivatives like 4a (5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)-TZD), which showed COX-2 inhibition comparable to Diclofenac .
  • Analogues :
    • 6b ((Z)-5-benzylidene-3-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-TZD) demonstrated anti-inflammatory activity via triazole-mediated interactions, with a fluorine atom improving bioavailability .

Table 2: Anti-inflammatory TZD Derivatives

Compound Target Enzyme Key Substituents IC50 (COX-2)
Target Compound Hypothetical COX/LOX Sulfonylpyrrolidine Pending
4a COX-2 Furan-2-ylmethylene, piperidinylmethyl Comparable to Diclofenac
6b COX-2 Benzylidene, 4-fluorobenzyl-triazole Not reported

Table 3: Antidiabetic TZD Derivatives

Compound PPAR-γ Binding Affinity Toxicity Profile Key Modifications
Target Compound Hypothetical Expected lower risk Sulfonylpyrrolidine, dichloro-methylphenyl
Rosiglitazone High (Gly283, Leu270) Cardiovascular toxicity C-5 thiazolidinedione
SD-3 High Non-toxic up to 2000 mg/kg C-5 arylidene substituents

Key Research Findings and Gaps

  • Mechanistic Clarity : While the target compound’s structural features suggest kinase or PPAR-γ targeting, empirical data on specific targets (e.g., ERK, PI3K/Akt) are lacking compared to compounds like 127 or YPC-21440 .
  • Safety Advantage : The dichloro-methylphenyl-sulfonyl group may reduce off-target effects, but in vivo toxicity studies are needed to confirm this hypothesis .
  • Synthetic Complexity : The sulfonylpyrrolidine moiety introduces synthetic challenges compared to simpler Mannich bases or arylidene derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction efficiency be validated?

Methodological Answer: A reflux-based approach using DMF and acetic acid as solvents, with sodium acetate as a base, is commonly employed for synthesizing thiazolidinone derivatives. For example, similar compounds (e.g., 5-arylidene-2-phenylhydrazono-4-thiazolidinones) are synthesized by refluxing thiosemicarbazide derivatives with chloroacetic acid and oxo-compounds for 2 hours, followed by recrystallization . To validate reaction efficiency, monitor intermediates via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis. Purity can be confirmed via melting point determination and HPLC (>95% purity threshold).

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., sulfonyl and pyrrolidine protons) and compare chemical shifts to analogous compounds (e.g., 5-(Z)-arylidene derivatives) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for (5E)-5-[(5-chlorothiophen-2-yl)methylidene] derivatives .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 371.08 for a related compound) .

Q. What are the recommended storage conditions and stability assessments for this compound under varying pH/temperature?

Methodological Answer: Store the compound in sealed containers under inert gas (N₂/Ar) at -20°C, away from oxidizers and moisture, as sulfonyl groups are prone to hydrolysis . For stability studies:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λmax ~250–300 nm for thiazolidinones) .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., sulfonation, cyclization) be elucidated for derivatives of this compound?

Methodological Answer: Mechanistic studies require kinetic and isotopic labeling experiments:

  • Sulfonation : Track sulfonyl group transfer using ³⁵S-labeled reagents and monitor intermediates via LC-MS .
  • Cyclization : Use DFT calculations to model transition states and validate with in situ IR spectroscopy (e.g., C=O and S=O stretching frequencies) . For example, thiazolidinone ring formation in analogous compounds involves nucleophilic attack of thiol groups on carbonyl carbons .

Q. What experimental designs are suitable for assessing the compound’s biological activity (e.g., enzyme inhibition, cytotoxicity)?

Methodological Answer: Adopt a tiered approach:

  • In vitro assays : Screen for PPAR-γ agonism (common for thiazolidinediones) using luciferase reporter gene assays in HEK293 cells .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to rosiglitazone as a positive control .
  • Target identification : Apply the Connectivity Map (CMap) to correlate gene-expression profiles with known bioactive molecules .

Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts or variable yields)?

Methodological Answer:

  • Byproduct analysis : Use LC-MS/MS to identify impurities (e.g., sulfoxide derivatives from over-oxidation) .
  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio). For instance, a split-plot design with randomized blocks can isolate factors affecting yield, as used in trellis system studies .
  • Precision bands : Statistically define acceptable yield ranges using control data, as proposed for hydrogen getter testing .

Q. What strategies are recommended for designing experiments to study the compound’s reactivity with functionalized substrates?

Methodological Answer: Group substrates by reactivity classes (e.g., halogenated alkanes > alcohols > aromatics) to prioritize testing . Use:

  • Competitive binding assays : Compare reaction rates with substrates bearing electron-withdrawing/donating groups.
  • Hammett plots : Correlate substituent σ values with reaction rates for electrophilic aromatic substitution .
  • In situ monitoring : Employ Raman spectroscopy to track intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.